

A Comparative Guide to Ethanesulfonic Anhydride and Methanesulfonic Anhydride for Researchers

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Compound of Interest

Compound Name: *Ethanesulfonic anhydride*

Cat. No.: *B177037*

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For researchers and professionals in drug development and organic synthesis, the choice of a sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. This guide provides a detailed, data-driven comparison of two prominent aliphatic sulfonic anhydrides: **ethanesulfonic anhydride** and **methanesulfonic anhydride**.

Chemical and Physical Properties

Ethanesulfonic anhydride and **methanesulfonic anhydride** share a similar core structure but differ in their alkyl substituents, leading to variations in their physical properties.

Methanesulfonic anhydride is a solid at room temperature, which can be advantageous for handling and weighing, while the properties of **ethanesulfonic anhydride** are less extensively documented in readily available literature.

Property	Ethanesulfonic Anhydride	Methanesulfonic Anhydride
Molecular Formula	C4H10O5S2	C2H6O5S2
Molecular Weight	202.3 g/mol	174.19 g/mol
Appearance	Not specified in readily available literature	White to off-white solid
Melting Point	Not specified in readily available literature	64-71 °C
Boiling Point	Not specified in readily available literature	138 °C @ 1.33 kPa
Solubility	Not specified in readily available literature	Soluble in chloroform, benzene, and hot ether
CAS Number	13223-08-8	7143-01-3

Reactivity and Performance: A Comparative Analysis

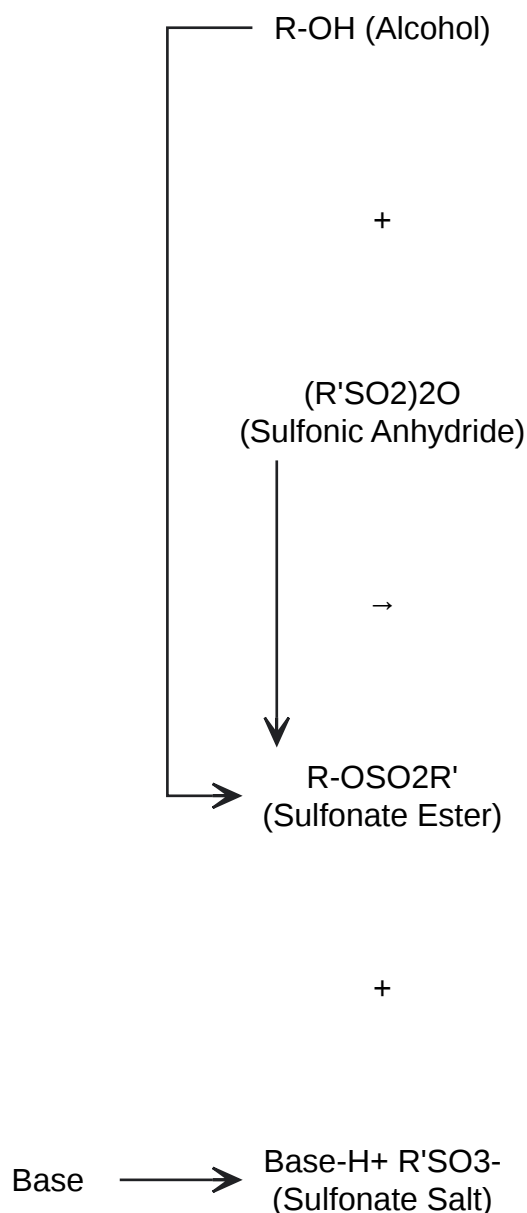
The primary function of both anhydrides in organic synthesis is to introduce the ethanesulfonyl (esyl) or methanesulfonyl (mesyl) group, respectively. These functional groups are excellent leaving groups in nucleophilic substitution and elimination reactions. The choice between an esyl and a mesyl group can influence the reactivity of the resulting sulfonate ester and can be a critical factor in complex multi-step syntheses.

Sulfonylation of Alcohols

Both anhydrides react with alcohols to form the corresponding sulfonate esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the sulfonic acid byproduct.

A key advantage of using a sulfonic anhydride over the corresponding sulfonyl chloride is the avoidance of chlorinated byproducts, which can simplify purification.

General Reaction Scheme:



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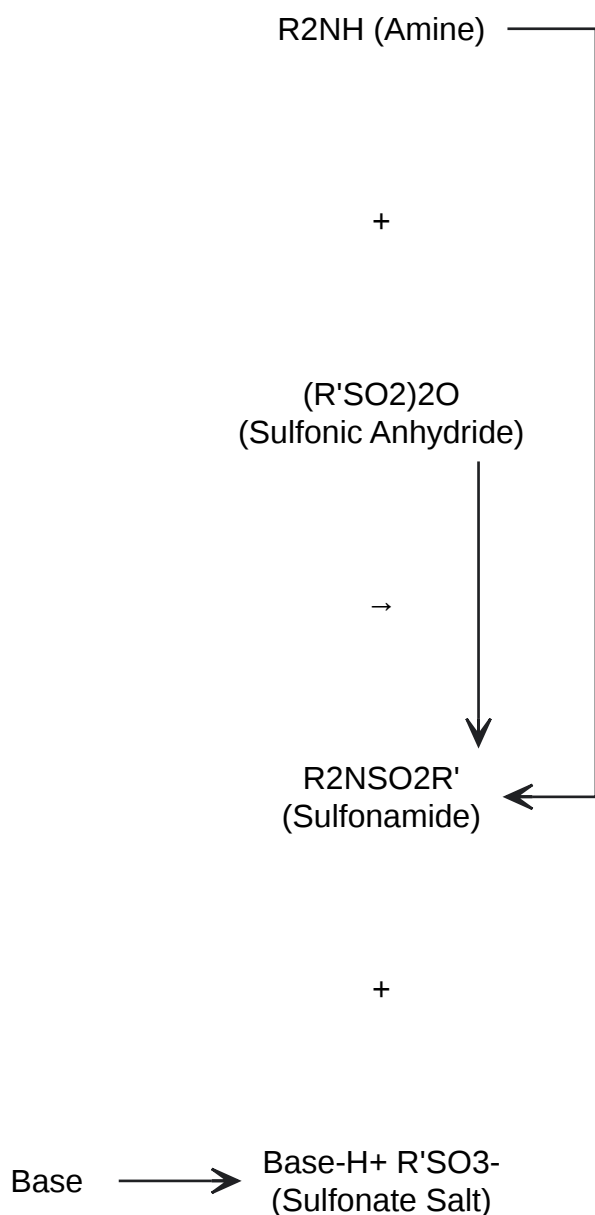
Caption: General sulfonylation of an alcohol using a sulfonic anhydride.

While direct, side-by-side comparative kinetic data is scarce in the literature, it is generally understood that **methanesulfonic anhydride** is more reactive than **ethanesulfonic anhydride** due to the lower steric hindrance of the methyl group compared to the ethyl group. This can lead to faster reaction times and the possibility of using milder reaction conditions.

Sulfonylation of Amines

The reaction of these anhydrides with primary and secondary amines yields the corresponding sulfonamides, an important functional group in many pharmaceutical compounds. Similar to the sulfonylation of alcohols, a base is required to drive the reaction to completion.

General Reaction Scheme:



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Caption: General synthesis of a sulfonamide from an amine and a sulfonic anhydride.

The difference in steric bulk between the methyl and ethyl groups is expected to influence the rate of sulfonylation of amines as well, with **methanesulfonic anhydride** generally being the more reactive reagent.

Applications in Synthesis

Methanesulfonic anhydride is a widely used reagent in organic synthesis with a broad range of documented applications. The applications of **ethanesulfonic anhydride** are less commonly reported, suggesting it is a more specialized reagent.

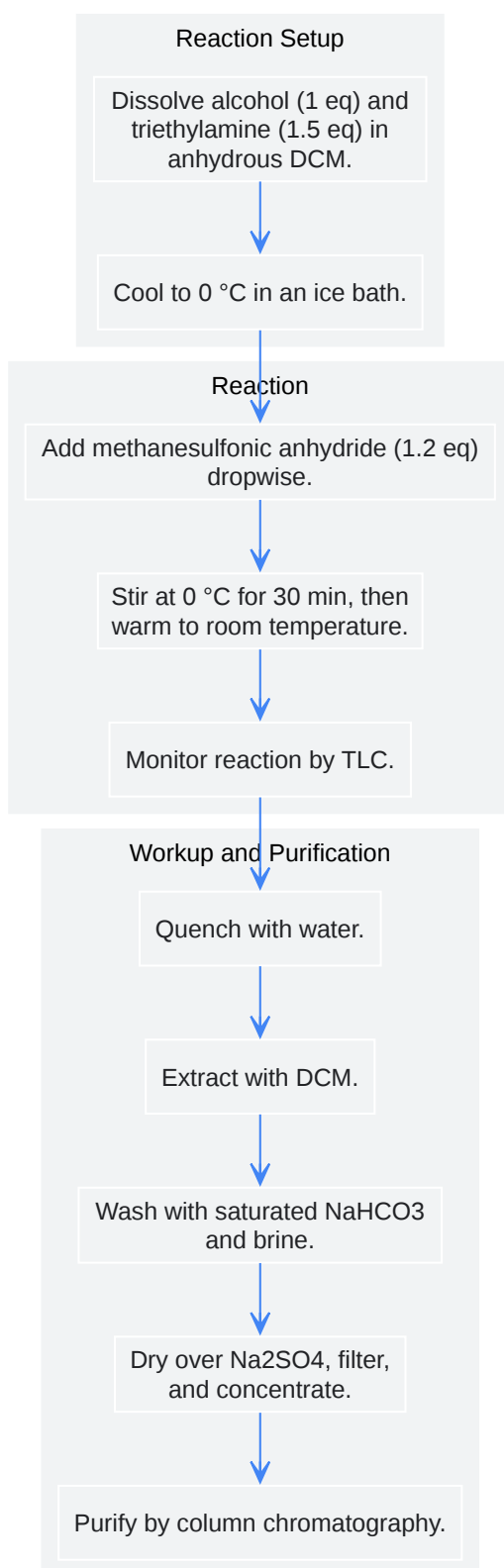
Application	Ethanesulfonic Anhydride	Methanesulfonic Anhydride
Formation of Leaving Groups	Yes	Yes, widely used to form mesylates from alcohols.
Protection of Amines	Yes	Yes, forms stable methanesulfonamides.
Esterification Catalyst	Limited information	Yes, catalyzes the esterification of alcohols with carboxylic acids.
Friedel-Crafts Reactions	Limited information	Yes, can be used for Friedel-Crafts methylsulfonylation of aromatic rings.
Dehydration Reactions	Limited information	Yes, has been used in the dehydration of dicarboxylic anhydrides.
Oxidation of Alcohols	No	Yes, in combination with DMSO, it can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

Experimental Protocols

Detailed experimental protocols for reactions with **ethanesulfonic anhydride** are not as readily available as for its methanesulfonyl counterpart. Below are representative protocols for the sulfonylation of an alcohol and an amine using **methanesulfonic anhydride**, which can be adapted for **ethanesulfonic anhydride**, likely requiring longer reaction times or slightly elevated temperatures.

Protocol 1: Mesylation of a Primary Alcohol

This protocol describes the general procedure for the conversion of a primary alcohol to its corresponding mesylate using **methanesulfonic anhydride**.



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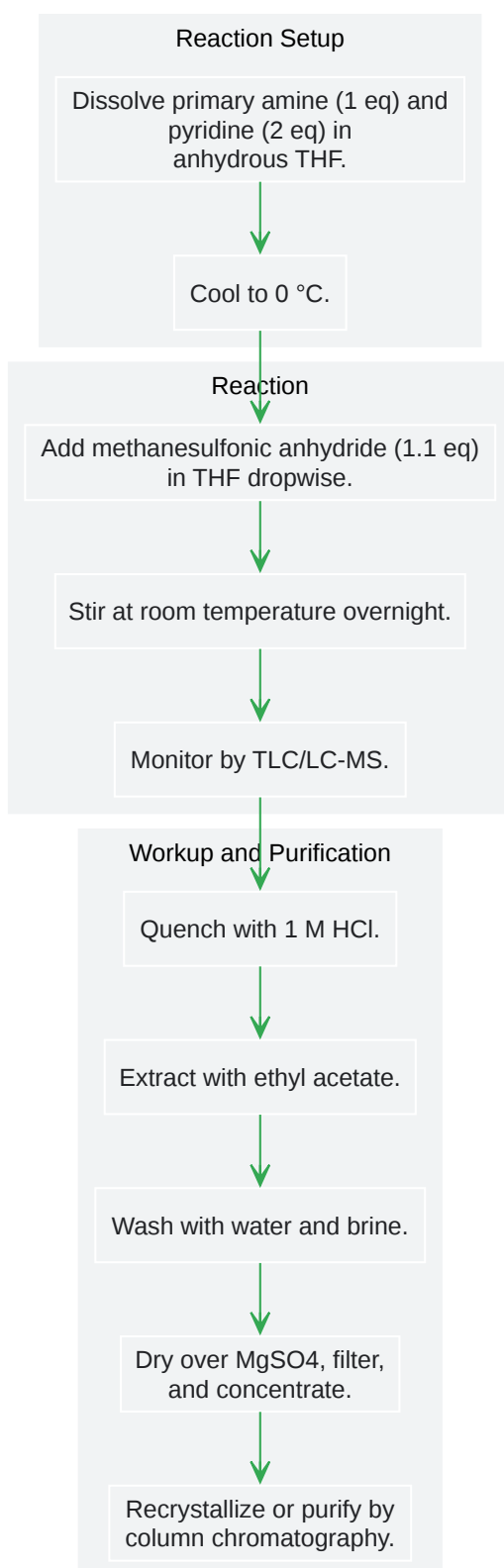
Caption: Experimental workflow for the mesylation of a primary alcohol.

Methodology:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- **Reaction:** Slowly add **methanesulfonic anhydride** (1.2 equivalents) portion-wise or as a solution in DCM to the stirred reaction mixture.
- Maintain the temperature at 0 °C for 30 minutes after the addition is complete, then allow the reaction to warm to room temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- **Workup:** Quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Sulfonylation of a Primary Amine

This protocol outlines a general procedure for the synthesis of a sulfonamide from a primary amine and **methanesulfonic anhydride**.



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Caption: Experimental workflow for the N-sulfonylation of a primary amine.

Methodology:

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere, dissolve the primary amine (1 equivalent) and pyridine (2 equivalents) in anhydrous tetrahydrofuran (THF).
- Cool the mixture to 0 °C.
- **Reaction:** Add a solution of **methanesulfonic anhydride** (1.1 equivalents) in anhydrous THF dropwise to the cooled amine solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction for the disappearance of the starting amine using TLC or LC-MS.
- **Workup:** Carefully quench the reaction with 1 M hydrochloric acid.
- Extract the product into ethyl acetate.
- Wash the combined organic layers with water and then brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
- **Purification:** Purify the crude sulfonamide by recrystallization or silica gel column chromatography.

Safety, Handling, and Cost

Both **ethanesulfonic anhydride** and **methanesulfonic anhydride** are corrosive and moisture-sensitive compounds that should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They should be stored in a cool, dry place away from water and other nucleophiles.

In terms of commercial availability and cost, **methanesulfonic anhydride** is significantly more common and, therefore, generally more affordable than **ethanesulfonic anhydride**. A wider range of chemical suppliers offer **methanesulfonic anhydride** in various purities and quantities.

Conclusion

Methanesulfonic anhydride is a versatile, reactive, and widely available reagent for the introduction of the methanesulfonyl group. Its reactivity, coupled with its solid form and extensive documentation, makes it a go-to reagent for many applications in organic synthesis and drug development.

Ethanesulfonic anhydride, while likely exhibiting similar reactivity, is less studied and less commercially available. Its use may be warranted in specific cases where the properties of the ethanesulfonyl group are required, for example, to modulate the lipophilicity or crystalline nature of a final compound. For most standard applications requiring an aliphatic sulfonyl group, **methanesulfonic anhydride** remains the more practical and cost-effective choice. Researchers considering **ethanesulfonic anhydride** should be prepared for potentially longer reaction times and the need for more rigorous reaction optimization due to the limited literature available.

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